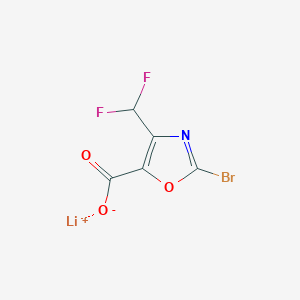
Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of lithium, bromine, and difluoromethyl groups in the molecule suggests potential unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Bromine Atom: Bromination can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Incorporation of the Difluoromethyl Group: This step might involve the use of difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Lithium Salt Formation: The final step involves the formation of the lithium salt, which can be achieved by reacting the carboxylic acid derivative with a lithium base such as lithium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or difluoromethyl groups.
Reduction: Reduction reactions could target the oxazole ring or the carboxylate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or Grignard reagents might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of lithium could also influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid: Similar structure but without the lithium salt.
2-chloro-4-(difluoromethyl)-1,3-oxazole-5-carboxylate: Chlorine instead of bromine.
2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate: Trifluoromethyl instead of difluoromethyl.
Uniqueness
Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is unique due to the combination of lithium, bromine, and difluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO3.Li/c6-5-9-1(3(7)8)2(12-5)4(10)11;/h3H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFWSVYWWTGKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=C(OC(=N1)Br)C(=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF2LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














